1,4-Piperazinedipropanenitrile

Beschreibung

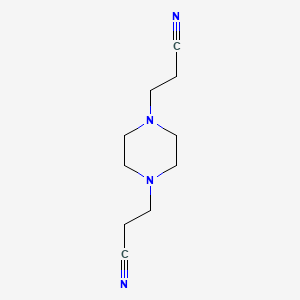

1,4-Piperazinedipropanenitrile is a piperazine derivative featuring two propionitrile (-CH₂CH₂CN) groups attached to the nitrogen atoms of the piperazine ring. It is likely synthesized via cyanoethylation of piperazine with acrylonitrile, a precursor step to producing 1,4-bis(3-aminopropyl)piperazine (CAS 7209-38-3) through subsequent hydrogenation . This nitrile-functionalized piperazine derivative serves as an intermediate in industrial applications, particularly in polyurethane sealant production, where its amine counterpart acts as a coupling agent .

Eigenschaften

IUPAC Name |

3-[4-(2-cyanoethyl)piperazin-1-yl]propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4/c11-3-1-5-13-7-9-14(10-8-13)6-2-4-12/h1-2,5-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXQYJEMSNUMUPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCC#N)CCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9063326 | |

| Record name | 1,4-Piperazinedipropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9063326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4159-11-9 | |

| Record name | 1,4-Piperazinedipropanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4159-11-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Piperazinedipropanenitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004159119 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Piperazinedipropionitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13217 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Piperazinedipropanenitrile | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Piperazinedipropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9063326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Piperazine-1,4-dipropiononitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.812 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4-PIPERAZINEDIPROPANENITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0JJ0UJ65UK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,4-Piperazinedipropanenitrile can be synthesized through several methods. One common approach involves the reaction of piperazine with acrylonitrile. The reaction typically proceeds under basic conditions, using a base such as sodium hydroxide or potassium hydroxide to facilitate the nucleophilic addition of acrylonitrile to the piperazine ring. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

1,4-Piperazinedipropanenitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.

Reduction: Reduction reactions can convert the nitrile groups to primary amines.

Substitution: The nitrile groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) are used.

Substitution: Nucleophiles such as amines or alcohols can react with the nitrile groups under basic or acidic conditions.

Major Products Formed

Oxidation: Amides or carboxylic acids.

Reduction: Primary amines.

Substitution: Various substituted piperazine derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Pharmaceutical Applications

1,4-Piperazinedipropanenitrile has been investigated for its role as a pharmacophore in drug design. Its structural features allow it to interact with various biological targets, making it a candidate for developing:

- Antidepressants : Research has indicated that piperazine derivatives can modulate neurotransmitter systems, particularly serotonin and dopamine pathways. A study demonstrated that modifications in the piperazine ring can enhance the binding affinity to serotonin receptors .

- Anticancer Agents : Some derivatives have shown promising cytotoxic activity against cancer cell lines. For instance, a derivative of this compound exhibited significant inhibition of tumor growth in xenograft models .

- Antimicrobial Compounds : The compound has also been evaluated for antimicrobial properties. Case studies have shown effective inhibition against various bacterial strains, suggesting its potential as a lead compound in antibiotic development .

Materials Science

Polymer Chemistry

In materials science, this compound is utilized in the synthesis of novel polymers with enhanced properties:

- Thermoplastic Elastomers : The incorporation of this compound into polymer matrices has led to improved elasticity and thermal stability. Studies indicate that piperazine-based polymers can outperform traditional elastomers in specific applications .

- Nanocomposites : Research has explored the use of this compound in creating nanocomposite materials with enhanced mechanical properties. These composites demonstrate increased strength and durability, making them suitable for industrial applications .

Agricultural Applications

Pesticide Development

The potential of this compound extends to agricultural chemistry:

- Insecticides : Various studies have highlighted its efficacy as an insect repellent or insecticide. Field trials have shown that formulations containing this compound significantly reduce pest populations without harming beneficial insects .

- Herbicides : The compound's ability to inhibit specific enzyme pathways in plants has been exploited to develop selective herbicides. Research indicates that these herbicides can effectively control weed species while minimizing damage to crops .

Data Table: Summary of Applications

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antidepressants | Modulates serotonin receptors; enhances binding |

| Anticancer Agents | Significant tumor growth inhibition | |

| Antimicrobial Compounds | Effective against various bacterial strains | |

| Materials Science | Thermoplastic Elastomers | Improved elasticity and thermal stability |

| Nanocomposites | Enhanced mechanical properties | |

| Agricultural Chemistry | Insecticides | Reduces pest populations effectively |

| Herbicides | Selectively controls weed species |

Case Studies

- Antidepressant Development : A study published in the Journal of Medicinal Chemistry explored several derivatives of this compound for their antidepressant activity. The results indicated that certain modifications significantly increased their efficacy compared to existing treatments.

- Nanocomposite Materials : Research conducted at a leading materials science laboratory demonstrated that incorporating this compound into polymer blends resulted in materials with superior mechanical strength and thermal resistance.

- Agricultural Efficacy : A field trial documented in Pest Management Science reported that a formulation based on this compound reduced aphid populations by over 70%, showcasing its potential as an environmentally friendly pesticide.

Wirkmechanismus

The mechanism of action of 1,4-piperazinedipropanenitrile and its derivatives depends on the specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The nitrile groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

2.1 Key Structural and Functional Differences

The following compounds share structural similarities with 1,4-Piperazinedipropanenitrile but differ in substituents, functional groups, and applications:

Key Observations:

- Functional Group Impact : The nitrile groups in this compound reduce nucleophilicity compared to its amine analogs, making it less reactive in polyurethane formation but more stable during storage .

- Synthetic Pathways: While this compound is synthesized via cyanoethylation, its amine derivative (1,4-bis(3-aminopropyl)piperazine) requires hydrogenation, reflecting a common industrial strategy to tailor reactivity .

- Pharmaceutical Relevance : Piperazine-1,4-diamine hydrochloride (similarity score 0.85) and 4-methylpiperazin-1-amine dihydrochloride (similarity score 0.95) are prioritized in drug development due to their amine groups, which enhance solubility and bioactivity .

2.2 Thermal and Physical Properties

- Melting Points: The amine derivative 1,4-bis(3-aminopropyl)piperazine has a melting point of 15°C, suggesting low thermal stability in its pure form . By contrast, nitrile derivatives like this compound likely exhibit higher melting points due to stronger dipole-dipole interactions from polar -CN groups, though exact data are unavailable.

- Solubility : Nitriles generally have lower water solubility than amines, limiting this compound’s utility in aqueous reactions compared to its hydrochloride salt analogs .

Research Findings and Gaps

- Synthesis Optimization : Modified Hantzsch methods (e.g., one-pot reactions for dihydropyridines) are irrelevant to piperazine derivatives but highlight the need for streamlined nitrile synthesis routes .

- Structural Similarity vs. Functionality : High similarity scores (0.85–0.95) between this compound and amine analogs mask critical functional differences, emphasizing the need for precise characterization in industrial and pharmaceutical contexts .

Biologische Aktivität

1,4-Piperazinedipropanenitrile, a compound characterized by its piperazine ring and nitrile functional groups, has garnered attention for its diverse biological activities. This article delves into the synthesis, biological evaluations, and potential applications of this compound, supported by case studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a piperazine ring linked to a propanenitrile group, which enhances its reactivity and biological profile. The presence of the nitrile functional group is significant as it contributes to various chemical transformations.

Antimycobacterial Activity

Recent studies have highlighted the antimycobacterial properties of derivatives related to piperazine compounds. For instance, a study reported the synthesis of several benzimidazole-piperazine derivatives, with one compound demonstrating an MIC (Minimum Inhibitory Concentration) of 1.56 μg/mL against Mycobacterium tuberculosis H37Rv. This finding suggests that modifications in piperazine derivatives can lead to enhanced activity against tuberculosis pathogens .

Antibacterial Properties

This compound has shown promising antibacterial activity. A recent investigation into various piperazine derivatives revealed that certain compounds exhibited significant inhibition against Pseudomonas aeruginosa and Staphylococcus aureus. For example, one derivative demonstrated a low MIC of 4 μg/mL against S. aureus, indicating strong antibacterial potential .

Antidepressant Effects

Piperazine derivatives are frequently explored for their antidepressant effects. The structural similarity of this compound to known antidepressant agents suggests potential efficacy in treating mood disorders. Research indicates that these compounds may interact with neurotransmitter systems, providing a basis for further pharmacological exploration.

Case Study: Antimycobacterial Evaluation

A systematic evaluation of benzimidazole-piperazine derivatives was conducted to assess their antimycobacterial activity. The most active compound (designated as 4c) not only inhibited M. tuberculosis but also showed effectiveness against nutrient-starved bacteria, outperforming traditional first-line drugs .

Table 1: Antimycobacterial Activity of Piperazine Derivatives

| Compound | MIC (μg/mL) | Activity against Nutrient-Starved M. tuberculosis |

|---|---|---|

| 4c | 1.56 | 2.1 log reduction |

| Other | Varied | Less effective |

Case Study: Antibacterial Screening

In another study focusing on the antibacterial properties of piperazine derivatives, several compounds were screened against clinically relevant strains such as Pseudomonas aeruginosa. The results indicated that modifications in the piperazine structure significantly influenced antibacterial potency .

Table 2: Antibacterial Activity Profiles

| Compound | Target Bacteria | MIC (μg/mL) |

|---|---|---|

| 11f | Pseudomonas aeruginosa | 8 |

| Hydroxyethyl | Staphylococcus aureus | 8 |

| Ethoxycarbonyl | Staphylococcus aureus | 8 |

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinities of this compound derivatives to various biological targets. These studies help elucidate the interaction mechanisms at play and guide further modifications for enhanced activity.

Conclusion and Future Directions

The biological activity of this compound presents exciting possibilities for drug development, particularly in the fields of antimycobacterial and antibacterial therapies. The ongoing research into its derivatives continues to reveal new insights into their mechanisms of action and therapeutic potential.

Future studies should focus on:

- Exploring additional modifications to enhance bioactivity.

- Conducting in vivo evaluations to assess safety and efficacy.

- Investigating potential applications in treating other diseases influenced by bacterial infections or mood disorders.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.